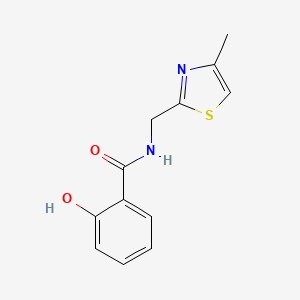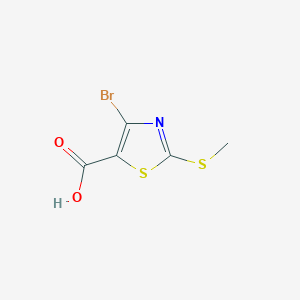
4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile is an organic compound with the molecular formula C13H18N2O3. This compound is known for its unique structure, which includes a benzonitrile group and a hydroxyethylamino group. It is often used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzonitrile with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with 2-hydroxyethylamine and methylamine under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.
Applications De Recherche Scientifique
4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatography techniques.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile involves its interaction with specific molecular targets. It is known to interact with beta-adrenergic receptors, leading to various physiological effects. The compound’s structure allows it to bind to these receptors and modulate their activity, which can result in changes in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid: This compound is structurally similar and is used as a metabolite of selective beta-1 blocker drugs.
4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)phenylacetic acid: Another similar compound with comparable chemical properties.
Uniqueness
4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile is unique due to its specific structure, which allows it to interact with beta-adrenergic receptors effectively. This makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C13H18N2O3 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
4-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propoxy]benzonitrile |
InChI |
InChI=1S/C13H18N2O3/c1-15(6-7-16)9-12(17)10-18-13-4-2-11(8-14)3-5-13/h2-5,12,16-17H,6-7,9-10H2,1H3 |
Clé InChI |
XCWLHXRTSNSKPG-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)CC(COC1=CC=C(C=C1)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanenitrile](/img/structure/B14913841.png)








![3-{[2-(3-bromophenoxy)ethyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B14913893.png)

![(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B14913905.png)


